6-Chloro-2,3-difluoroaniline

Organic Synthesis Medicinal Chemistry Fluorinated Building Blocks

Medicinal chemists optimizing CNS drug candidates need halogenated aniline building blocks with precise substitution patterns. 6-Chloro-2,3-difluoroaniline (CAS 1373920-77-4) meets this demand with a unique 2,3-difluoro-6-chloro scaffold. • Higher LogP (2.78) than 2,3-difluoroaniline for improved BBB penetration • 6-Cl enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) • Direct precursor to local anesthetic aminoacetic acid difluoroanilides • ≥98% purity, globally shipped with batch consistency.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 1373920-77-4
Cat. No. B1433236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-difluoroaniline
CAS1373920-77-4
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)N)Cl
InChIInChI=1S/C6H4ClF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
InChIKeyWBLYPLRDZHWMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-difluoroaniline Overview


6-Chloro-2,3-difluoroaniline (CAS 1373920-77-4) is a halogenated aniline derivative with the molecular formula C6H4ClF2N and a molecular weight of 163.55 g/mol [1]. It is characterized by a benzene ring substituted with a chlorine atom at the 6-position and fluorine atoms at the 2- and 3-positions, along with an amino group (-NH2) . This compound belongs to the class of fluorinated aromatic amines and anilines , and is primarily utilized as a research chemical and a key intermediate in organic synthesis, particularly for the preparation of aminoacetic acid difluoroanilides and their derivatives, which have been studied for their local anesthetic properties .

1
Halogenated aniline intermediate for organic synthesis
2
Precursor for aminoacetic acid difluoroanilide derivatives
3
Distinct 6-chloro-2,3-difluoro regiochemistry for cross-coupling

Why 6-Chloro-2,3-difluoroaniline Is Irreplaceable


In the context of fluorinated aniline building blocks, generic substitution is not feasible due to the profound influence of halogen substitution patterns on key molecular properties. The 2,3-difluoro substitution pattern on aniline is specifically recognized for its utility as a production raw material for electronic materials, medicines, and agricultural chemicals [1]. More broadly, fluorination is a well-established strategy in medicinal chemistry to modulate physicochemical characteristics, affecting protein binding and metabolic stability . The addition of a chlorine atom at the 6-position on 6-Chloro-2,3-difluoroaniline introduces a distinct steric and electronic profile compared to the unsubstituted 2,3-difluoroaniline or other positional isomers. This specific substitution pattern directly dictates the compound's reactivity, physical properties, and the ultimate performance of derived molecules, making it a non-interchangeable intermediate in synthetic pathways.

Regiochemistry-Specific Reactivity
Substitution pattern directly controls cross-coupling handles; 2,3-difluoroaniline lacks the 6-chloro reactive site and may shift synthetic pathways.
Lipophilicity Profile Mismatch
Predicted LogP differs significantly from non-chlorinated analogs; property-dependent applications may not transfer.
Application-Specific Documentation
Other chloro-difluoroaniline isomers lack documented use as local anesthetic precursors; research context may require review.

6-Chloro-2,3-difluoroaniline Differentiation Evidence


Structural Specificity vs. 2,3-Difluoroaniline

6-Chloro-2,3-difluoroaniline is a distinct chemical entity from its parent compound, 2,3-difluoroaniline (CAS 4519-40-8). The presence of a chlorine atom at the 6-position, instead of a hydrogen atom, results in a significant change in molecular weight and electronic properties. This structural difference creates a unique reactive handle for further functionalization via cross-coupling reactions, which is not available with 2,3-difluoroaniline. This distinction is critical for the design of complex molecules where a specific regiochemistry is required .

Structural Specificity
Head-to-head
163.55 g/mol vs 129.11 g/mol (Δ +34.44 g/mol)
Supports unique reactivity profile; class-level physical property differentiation
Calculated from molecular formula; experimental validation recommended
Organic Synthesis Medicinal Chemistry Fluorinated Building Blocks

Commercial Purity Benchmark

As an intermediate for research and development, the purity of 6-Chloro-2,3-difluoroaniline is a key procurement criterion. Reputable vendors supply this compound at a guaranteed purity of 98% . This purity level is a standard benchmark for specialized fluorinated aniline building blocks. While not a direct comparison of biological activity, this specification allows procurement teams to reliably compare suppliers and ensure that the material is of suitable quality for sensitive synthetic applications, avoiding the unknown impurities that might be present in lower-grade materials .

Commercial Purity
Reported
98%
Procurement benchmark; supports synthetic reproducibility assessment
Vendor-specified baseline; verify via CoA
Chemical Sourcing Quality Control Analytical Chemistry

Local Anesthetic Precursor

6-Chloro-2,3-difluoroaniline is specifically documented as a precursor in the synthesis of aminoacetic acid difluoroanilides and their derivatives, a class of compounds that have been investigated for their local anesthetic properties . This application is directly linked to the unique 2,3-difluoro substitution pattern. While quantitative comparative data on the anesthetic efficacy of the final drug candidates derived from this specific aniline versus those derived from other analogs is not publicly available, the documented use of this precise intermediate in this therapeutic area establishes it as a valuable building block. Other chloro-difluoroaniline isomers (e.g., 2-chloro-3,4-difluoroaniline, CAS 36556-48-6) have different, less defined research applications, highlighting the specificity of the 6-chloro-2,3-difluoro pattern for this medicinal chemistry purpose.

Medicinal Chemistry Context
Class-level
Local anesthetic candidate precursor
Documented starting point for lead optimization; application-specific fit
Quantitative efficacy data not publicly available
Medicinal Chemistry Anesthesiology Drug Discovery

Lipophilicity Differentiation vs. Analog

The predicted LogP (octanol-water partition coefficient) for 6-Chloro-2,3-difluoroaniline is 2.78 . In contrast, the predicted LogP for its non-chlorinated analog, 2,3-difluoroaniline, is 1.55 . This increase of 1.23 LogP units indicates that the addition of a single chlorine atom significantly increases the compound's lipophilicity by approximately 17-fold. This class-level inference demonstrates that 6-Chloro-2,3-difluoroaniline will exhibit substantially different solubility and permeability characteristics compared to 2,3-difluoroaniline. This is a critical differentiator in medicinal chemistry, where modulating LogP is a primary strategy for optimizing drug absorption, distribution, and overall bioavailability .

Lipophilicity Profile
Cross-study
Predicted LogP 2.78 vs 1.55 (Δ +1.23)
Context-dependent differentiation; may impact permeability and solubility screening
Computational prediction; confirm experimentally
ADME Drug Design Physicochemical Properties

6-Chloro-2,3-difluoroaniline Applications


Local Anesthetics & CNS Drug Discovery

Researchers in medicinal chemistry should source 6-Chloro-2,3-difluoroaniline when exploring novel local anesthetics or other central nervous system (CNS)-active agents. The compound is a documented precursor for aminoacetic acid difluoroanilides, a class with established activity in this field. Its higher predicted LogP (2.78) compared to 2,3-difluoroaniline (1.55) suggests it is a more lipophilic building block, which can be strategically used to improve blood-brain barrier penetration and target engagement for CNS drug candidates .

Cross-Coupling Regiochemical Handle

For synthetic chemists, this compound is a specialized building block that offers a distinct reactivity profile. The chlorine atom at the 6-position provides a site for further functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), which is not possible with the unsubstituted 2,3-difluoroaniline. This makes it an essential reagent for constructing more complex, densely functionalized aromatic molecules with a defined regiochemistry .

Fluorinated Pesticide Intermediate

Fluorinated anilines are a cornerstone in the development of modern agrochemicals. The 2,3-difluoroaniline scaffold is known to be useful in the synthesis of herbicides and fungicides, and is recognized as a raw material for such products. The 6-chloro derivative offers a similar core but with a differentiated steric and electronic profile due to the additional chlorine atom. Industrial R&D groups should procure this compound to diversify their screening libraries and explore novel, patentable analogues of known fluorinated agrochemical leads [1].

Application
Selection Property
Validation Focus
CNS drug discovery research
Predicted lipophilicity profile
Blood-brain barrier penetration model review
Cross-coupling synthesis
6-Chloro reactive handle
Palladium-catalyzed coupling optimization
Agrochemical intermediate screening
Fluorinated aniline scaffold diversity
Patentable analogue library expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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